(1-Chloropropyl)benzene

Description

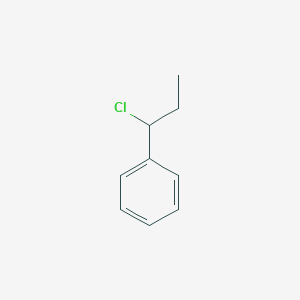

Structure

3D Structure

Propriétés

IUPAC Name |

1-chloropropylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMVVHAHSRJOEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70335275 | |

| Record name | (1-chloropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylbenzyl chloride appears as a colorless to pale-colored liquid with a pungent odor. Insoluble in water and slightly denser than water. May irritate skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals. | |

| Record name | ETHYLBENZYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21915 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

26968-58-1, 934-11-2 | |

| Record name | ETHYLBENZYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21915 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (1-chloropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-chloropropyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-depth Technical Guide to (1-Chloropropyl)benzene for Advanced Research and Development

This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. The content herein is structured to deliver not just procedural steps but also the underlying scientific principles and practical insights essential for its effective application in a laboratory setting.

Core Identity and Physicochemical Properties

This compound is an organic compound featuring a chloropropyl group attached to a benzene ring.[1] It is a colorless liquid at room temperature with a distinct aromatic odor.[1] Classified as a chlorinated hydrocarbon, it serves as a crucial intermediate in a variety of chemical syntheses.[1]

A summary of its key identifiers and properties is presented below:

| Property | Value | Source |

| CAS Number | 934-11-2 | [1][2][3][4] |

| IUPAC Name | 1-chloropropylbenzene | [1][2] |

| Molecular Formula | C₉H₁₁Cl | [1][2] |

| Molecular Weight | 154.63 g/mol | [1][2] |

| SMILES | CCC(C1=CC=CC=C1)Cl | [1][5] |

| InChIKey | MZMVVHAHSRJOEO-UHFFFAOYSA-N | [1][2] |

Synthesis Pathways: A Strategic Approach

The synthesis of this compound can be approached through several methods, each with distinct advantages and challenges. The choice of a particular pathway is often dictated by the desired purity, yield, and the starting materials available.

Direct Chlorination of Propylbenzene

The most common laboratory-scale synthesis involves the direct halogenation of propylbenzene. This reaction is typically initiated by ultraviolet (UV) light or heat, promoting the formation of a chlorine radical which then abstracts a benzylic proton, leading to the desired product.

Causality: The benzylic position is preferentially halogenated due to the resonance stabilization of the resulting benzylic radical intermediate. However, this method can lead to a mixture of products, including polychlorinated species and isomers, necessitating purification by fractional distillation.[1]

Friedel-Crafts Alkylation and its Limitations

A common undergraduate-level approach to forming alkylbenzenes is the Friedel-Crafts alkylation. However, reacting benzene with 1-chloropropane in the presence of a Lewis acid like AlCl₃ predominantly yields isopropylbenzene (cumene), not n-propylbenzene.[6][7][8]

Mechanistic Insight: This outcome is a classic example of carbocation rearrangement. The initially formed primary n-propyl carbocation undergoes a 1,2-hydride shift to form the more stable secondary isopropyl carbocation, which then acts as the electrophile in the electrophilic aromatic substitution.[6][8]

Caption: Carbocation rearrangement in Friedel-Crafts alkylation.

A Recommended Synthetic Workflow: Acylation-Reduction

To circumvent carbocation rearrangement and obtain the straight-chain propyl group, a two-step Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction is the preferred industrial and research-grade method. This pathway ensures the formation of n-propylbenzene, which can then be selectively chlorinated at the benzylic position.

Caption: Recommended synthesis of this compound.

Comprehensive Spectroscopic Characterization

A self-validating protocol requires rigorous analytical confirmation of the product's identity and purity. The following spectroscopic data are characteristic of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In a CDCl₃ solvent, the proton NMR spectrum will show a complex multiplet for the five aromatic protons between δ 7.20-7.39 ppm.[1] The aliphatic protons will appear as distinct signals corresponding to the propyl chain.

-

¹³C NMR: The carbon spectrum will display seven unique signals.[1] The aromatic carbons resonate in the δ 126-142 ppm region, with the ipso-carbon (attached to the propyl group) being the most downfield.[1] The aliphatic carbons will appear upfield, with the carbon bearing the chlorine atom being the most deshielded of the three.[1]

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups:

-

Aromatic C-H stretch: Medium intensity bands in the 3100-3000 cm⁻¹ region.[1]

-

Aliphatic C-H stretch: Strong absorption bands between 3000-2850 cm⁻¹.[1]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z 154.[1] A characteristic isotopic peak (M+2) at m/z 156 will be observed with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.[1]

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of the carbon-chlorine bond and the presence of the aromatic ring.

Nucleophilic Substitution

The chlorine atom is a good leaving group and can be readily displaced by a wide range of nucleophiles (e.g., amines, alkoxides, cyanides).[1] This allows for the introduction of diverse functional groups at the benzylic position, making it a valuable building block for more complex molecules.[1]

Caption: General nucleophilic substitution workflow.

Role as a Pharmaceutical Intermediate

In drug development, the propylphenyl moiety is a common structural motif. This compound serves as a key starting material for synthesizing substituted amphetamines and other phenylisopropylamines, which are classes of compounds with significant pharmacological activity.[9] Its ability to act as an alkylating agent allows for the construction of carbon skeletons found in numerous active pharmaceutical ingredients (APIs).[1]

Safety, Handling, and Storage

This compound presents several hazards that necessitate careful handling.

GHS Hazard Classification:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

-

H227: Combustible liquid.[2]

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area or a chemical fume hood.[10][11]

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]

-

Avoid breathing vapors or mist.[11]

-

Wash hands thoroughly after handling.[10]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from heat, sparks, and open flames.[11]

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes.[10]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing contaminated clothing.[10]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.[10]

-

Ingestion: Clean mouth with water and seek medical attention.[10]

References

- 1. Buy this compound | 934-11-2 [smolecule.com]

- 2. This compound | C9H11Cl | CID 524241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:934-11-2 | Chemsrc [chemsrc.com]

- 4. This compound | 934-11-2 [chemicalbook.com]

- 5. PubChemLite - this compound (C9H11Cl) [pubchemlite.lcsb.uni.lu]

- 6. quora.com [quora.com]

- 7. youtube.com [youtube.com]

- 8. Why do we get isopropyl benzene on treating benzene class 12 chemistry CBSE [vedantu.com]

- 9. Substituted amphetamine - Wikipedia [en.wikipedia.org]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. cdn.chemservice.com [cdn.chemservice.com]

(1-Chloropropyl)benzene structure and properties

An In-Depth Technical Guide to (1-Chloropropyl)benzene

Abstract

This compound, also known as 1-chloro-1-phenylpropane, is a halogenated aromatic hydrocarbon of significant interest to the research and pharmaceutical communities. Its utility as a reactive intermediate in organic synthesis stems from the presence of a benzylic chloride, a functional group amenable to a variety of nucleophilic substitution reactions. This guide provides a comprehensive technical overview of its structure, physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity. Authored for researchers, scientists, and professionals in drug development, this document synthesizes core chemical principles with practical, field-proven insights, emphasizing the causality behind its chemical behavior and synthetic applications. All protocols and data are substantiated with authoritative references to ensure scientific integrity.

Part 1: Molecular Structure and Physicochemical Properties

This compound is an organic compound featuring a propyl group attached to a benzene ring, with a chlorine atom substituted at the first carbon of the propyl chain (the benzylic position). This structure is key to its reactivity.

The molecular identifiers and key physicochemical properties are summarized below. It is crucial to distinguish this isomer from its structural counterparts, such as (2-chloropropyl)benzene and (3-chloropropyl)benzene, as their properties and reactivity profiles differ significantly.

| Identifier / Property | Value | Source(s) |

| IUPAC Name | 1-chloropropylbenzene | [1] |

| CAS Number | 934-11-2 | [1] |

| Molecular Formula | C₉H₁₁Cl | [1][2] |

| Molecular Weight | 154.64 g/mol | [3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 50-52 °C (at 1 Torr) | [5] |

| Density | 1.039 g/cm³ (at 24 °C) | [5] |

| SMILES | CCC(C1=CC=CC=C1)Cl | [4] |

| InChI Key | MZMVVHAHSRJOEO-UHFFFAOYSA-N | [2] |

Part 2: Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of this compound. The key features across different spectroscopic techniques are detailed below.

| Technique | Key Features and Observations | Source(s) |

| ¹H NMR | Aromatic (C₆H₅-) : Complex multiplet, ~7.20-7.39 ppm (5H). Benzylic (-CH(Cl)-) : Triplet, downfield shift due to proximity to Cl and phenyl ring. Methylene (-CH₂-) : Multiplet, adjacent to both chiral center and methyl group. Methyl (-CH₃) : Triplet, most upfield signal. | [6] |

| ¹³C NMR | Aromatic (C₆H₅-) : Signals in the ~126-129 ppm range; ipso-carbon at ~140-142 ppm. Benzylic (-CH(Cl)-) : Signal significantly downfield due to the electronegative Cl atom. Aliphatic (-CH₂CH₃) : Two distinct signals in the upfield region. | [4] |

| Mass Spec. (EI) | Molecular Ion (M⁺) : m/z 154. Isotope Peak (M+2)⁺ : m/z 156, with ~1/3 intensity of M⁺, characteristic of one chlorine atom. Major Fragment : m/z 119, resulting from the loss of the ethyl group to form the stable [C₇H₇Cl]⁺ ion. | [4] |

| Infrared (IR) | C-Cl Stretch : ~650-850 cm⁻¹. Aromatic C-H Stretch : Above 3000 cm⁻¹. Aliphatic C-H Stretch : Below 3000 cm⁻¹. Aromatic C=C Bending : ~1450-1600 cm⁻¹. | [7] |

Analysis of Spectroscopic Data:

-

¹H NMR Spectroscopy : The proton spectrum is characterized by the downfield multiplet of the five aromatic protons.[6] The benzylic proton's chemical shift is the most telling for the 1-chloro isomer, being significantly deshielded by both the chlorine atom and the aromatic ring current.[6][8] Its coupling to the adjacent methylene protons results in a triplet.

-

¹³C NMR Spectroscopy : The spectrum clearly shows seven distinct carbon environments.[4] The ipso-carbon (the aromatic carbon bonded to the propyl chain) is found at the most downfield aromatic position, approximately 140-142 ppm.[4] The benzylic carbon (C1 of the propyl chain) is also shifted downfield due to the direct attachment of the chlorine atom.

-

Mass Spectrometry : The electron ionization mass spectrum provides definitive evidence of the molecular formula. The molecular ion peak appears at m/z 154, while the presence of a single chlorine atom is confirmed by the characteristic isotopic peak at m/z 156, which has an intensity approximately one-third that of the molecular ion.[4]

Part 3: Synthesis and Reactivity

The synthesis of this compound is most effectively achieved through methods that can selectively introduce a chlorine atom at the benzylic position, which is activated towards both radical and ionic reactions.

Recommended Synthetic Protocol: Chlorination of 1-Phenyl-1-propanol

A reliable method for preparing this compound involves the nucleophilic substitution of the hydroxyl group in 1-phenyl-1-propanol. The use of concentrated hydrochloric acid provides the chloride nucleophile and the acidic medium to protonate the hydroxyl group, turning it into a good leaving group (water).

Detailed Experimental Protocol:

-

Reactants: 1-phenylpropan-1-ol (13.6 g, 0.1 mole), petroleum ether, concentrated hydrochloric acid.

-

Step 1: Reaction Setup: Dissolve 13.6 g (0.1 mole) of 1-phenylpropan-1-ol in petroleum ether in a suitable reaction vessel equipped with a stirring mechanism.

-

Step 2: Reaction Execution: Cool the solution to -20°C using an appropriate cooling bath (e.g., dry ice/acetone).

-

Step 3: Reagent Addition: While maintaining the temperature at -20°C, slowly add concentrated hydrochloric acid. The reaction progress can be monitored by the precipitation of water from the nonpolar solvent. Continue the addition until the formation of the aqueous layer ceases.

-

Step 4: Work-up: Separate the organic phase. Wash the organic layer with water until it is neutral to pH paper.

-

Step 5: Drying and Solvent Removal: Dry the organic phase over anhydrous sodium sulfate. Remove the petroleum ether under vacuum.

-

Step 6: Product Isolation: The resulting product is a bright yellow, thermolabile oil. It can be used without further purification. The reported yield is approximately 13.1 g (85%).[9]

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism and Chemical Reactivity

The benzylic position of this compound makes it particularly susceptible to nucleophilic substitution reactions. The stability of the intermediate benzylic carbocation strongly favors an S_N1 (Substitution Nucleophilic Unimolecular) mechanism, especially with weak nucleophiles or in polar protic solvents.

Mechanism of Nucleophilic Substitution (S_N1 Pathway):

-

Step 1 (Rate-Determining): The C-Cl bond spontaneously cleaves, forming a resonance-stabilized secondary benzylic carbocation and a chloride ion. This is the slow, rate-determining step.

-

Step 2 (Fast): A nucleophile attacks the planar carbocation. This can occur from either face, leading to a racemic mixture if the starting material were chiral.

Caption: The S_N1 reaction mechanism for this compound.

Part 4: Applications in Chemical Synthesis

This compound is a valuable building block in organic synthesis, primarily utilized as an alkylating agent to introduce the 1-phenylpropyl moiety into target molecules.

-

Pharmaceutical Synthesis: It serves as a precursor for more complex molecules in the development of pharmaceutical compounds.[4]

-

Agrochemicals: The compound is used in the production of various agrochemicals.[4]

-

Fine Chemical Industry: Its reactivity allows for the synthesis of specialty chemicals and research intermediates where the 1-phenylpropyl group is a required structural feature.

Part 5: Safety and Handling

This compound is a combustible liquid that can cause skin, eye, and respiratory irritation. Adherence to standard laboratory safety protocols is mandatory.

| GHS Hazard Information (Globally Harmonized System) | |

| Pictogram |

|

| Signal Word | Warning |

| Hazard Statements | H227: Combustible liquid.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Source | [1] |

Handling and Storage Recommendations:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., Viton® or nitrile), safety goggles or a face shield, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and sources of ignition.

-

First Aid: In case of skin contact, wash immediately with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.

References

- 1. chembk.com [chembk.com]

- 2. Benzene, (1-chloropropyl) [webbook.nist.gov]

- 3. Benzene, (1-chloropropyl) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Buy this compound | 934-11-2 [smolecule.com]

- 5. This compound | 934-11-2 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. prepchem.com [prepchem.com]

Synthesis of (1-Chloropropyl)benzene from propylbenzene

An In-depth Technical Guide to the Synthesis of (1-Chloropropyl)benzene from Propylbenzene

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of this compound, a valuable chemical intermediate, from propylbenzene. The document delves into the underlying reaction mechanism, provides a detailed experimental protocol, outlines methods for product characterization, and addresses critical safety considerations. Our focus is on providing a field-proven, scientifically robust methodology grounded in established chemical principles.

The conversion of propylbenzene to this compound is most effectively achieved through a selective benzylic chlorination. This process targets the hydrogen atoms on the carbon directly attached to the benzene ring (the benzylic position). The rationale for this selectivity stems from the unique stability of the intermediate benzylic radical, which is significantly stabilized by resonance with the aromatic ring. This inherent electronic preference allows for targeted chlorination at the C1 position of the propyl chain over the C2 or C3 positions.

The preferred method for this transformation is a free-radical halogenation, a classic and powerful tool in organic synthesis.[1] This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.[2] While elemental chlorine (Cl₂) under UV irradiation can be used, it often leads to over-reaction and poor selectivity.[3] A more controlled and laboratory-appropriate method employs N-Chlorosuccinimide (NCS) as the chlorinating agent, typically in the presence of a radical initiator or light. NCS provides a low, steady concentration of the chlorine radical, minimizing side reactions and enhancing selectivity for the desired mono-chlorinated product.

Mechanism: Free-Radical Chain Reaction

The reaction mechanism using NCS proceeds as follows:

-

Initiation: The process begins with the homolytic cleavage of a radical initiator (e.g., benzoyl peroxide or AIBN) upon heating or UV light exposure, generating initial radicals. These radicals then abstract a hydrogen from a trace amount of available H-Cl or the solvent to start the chain, or can directly interact with NCS. A key step involves the generation of a chlorine radical.

-

Propagation (A Two-Step Cycle):

-

A chlorine radical (Cl•) abstracts a hydrogen atom from the benzylic position of propylbenzene. This is the rate-determining step and is highly selective due to the formation of a resonance-stabilized benzylic radical.

-

The resulting benzylic radical abstracts a chlorine atom from a molecule of NCS, yielding the desired product, this compound, and a succinimidyl radical. The succinimidyl radical can then continue the chain by reacting with a source of hydrogen to regenerate succinimide and produce another reactive radical.

-

-

Termination: The reaction concludes when two radicals combine to form a stable, non-radical species. This can occur through various combinations (e.g., two chlorine radicals, a chlorine radical and a benzylic radical), effectively ending the chain reaction.

Caption: The free-radical mechanism for benzylic chlorination.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated chemical fume hood.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| Propylbenzene | C₉H₁₂ | 120.19 | 12.0 g (13.9 mL) | 100 | 1.0 |

| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | 13.35 g | 100 | 1.0 |

| Benzoyl Peroxide (BPO) | (C₆H₅CO)₂O₂ | 242.23 | 242 mg | 1.0 | 0.01 |

| Carbon Tetrachloride (CCl₄)* | CCl₄ | 153.82 | 100 mL | - | - |

*Note: Due to its toxicity and environmental impact, carbon tetrachloride is often replaced with safer solvents like benzene or cyclohexane. Ensure compatibility and adjust reaction conditions as necessary.

Procedure

-

Reaction Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

-

Reagent Addition: To the flask, add propylbenzene (12.0 g), N-Chlorosuccinimide (13.35 g), benzoyl peroxide (242 mg), and the solvent (100 mL CCl₄).

-

Reaction Execution: Begin vigorous stirring and gently heat the mixture to reflux (approx. 77°C for CCl₄) using a heating mantle. The reaction is often initiated by the visible decomposition of the BPO. The progress can be monitored by observing the consumption of the solid NCS, which is denser than the solvent and will gradually disappear as it reacts. Maintain reflux for 2-4 hours or until TLC/GC analysis indicates the complete consumption of propylbenzene.

-

Work-up - Quenching and Extraction:

-

Allow the reaction mixture to cool to room temperature. The byproduct, succinimide, will precipitate out of the solution.

-

Filter the mixture through a Büchner funnel to remove the solid succinimide. Wash the solid with a small portion of fresh solvent (20 mL).

-

Combine the filtrate and washings in a separatory funnel.

-

Wash the organic layer sequentially with 10% aqueous sodium bisulfite (50 mL) to destroy any unreacted NCS, followed by water (2 x 50 mL), and finally with saturated brine (50 mL).

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation.[4] Collect the fraction boiling at the appropriate temperature and pressure for this compound (e.g., approx. 103°C at 20 mmHg) to separate it from any unreacted starting material and isomeric byproducts.

Caption: A step-by-step workflow for the synthesis and purification.

Product Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁Cl | [5][6] |

| Molecular Weight | 154.64 g/mol | [5][6] |

| Appearance | Colorless Liquid | [7] |

| Boiling Point | ~195-196 °C (atm), ~85 °C (12 mmHg) | |

| Kovats Retention Index | 1133 (Standard non-polar column) | [5][8][9] |

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.2-7.4 (m, 5H, Ar-H), 4.9 (t, 1H, -CHCl-), 2.0-2.2 (m, 2H, -CH₂-), 0.9 (t, 3H, -CH₃). The triplet at ~4.9 ppm is characteristic of the benzylic proton adjacent to both a chlorine atom and a methylene group.

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~140 (Ar-C), ~128.8 (Ar-CH), ~128.5 (Ar-CH), ~126.5 (Ar-CH), ~65 (-CHCl-), ~35 (-CH₂-), ~11 (-CH₃).

-

GC-MS: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 154 and an M+2 peak at m/z = 156 with an approximate ratio of 3:1, characteristic of the chlorine isotopes (³⁵Cl and ³⁷Cl). The primary fragmentation pattern involves the loss of Cl• to give a stable fragment at m/z = 119.

Safety and Handling Protocols

Adherence to strict safety protocols is mandatory when performing this synthesis due to the hazardous nature of the reagents involved.

-

General Precautions: All manipulations must be conducted within a certified chemical fume hood.[10] Engineering controls like safety showers and eyewash stations must be readily accessible.[11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical safety goggles, a face shield, a flame-resistant lab coat, and chemically resistant gloves (e.g., nitrile or neoprene).[10][12]

-

Reagent-Specific Hazards:

-

N-Chlorosuccinimide (NCS): A corrosive solid that can cause severe skin burns and eye damage.[12][13] It is also harmful if swallowed.[12] Avoid creating dust and ensure it does not come into contact with skin or eyes.[12][13]

-

Propylbenzene: A flammable liquid with a flash point of 30°C (86°F).[7] Keep away from ignition sources. It can be mildly toxic if ingested or inhaled.[7]

-

Benzoyl Peroxide (BPO): An organic peroxide that can be explosive when dry or subjected to shock or heat. It is typically supplied wetted with water to mitigate this risk.

-

Solvents: Carbon tetrachloride is a known hepatotoxin and suspected carcinogen. Benzene is a known carcinogen. Use of these solvents requires stringent containment and handling procedures.

-

-

Waste Disposal: All chemical waste, including residual solvents and reaction byproducts, must be collected in appropriately labeled hazardous waste containers and disposed of according to institutional and local environmental regulations.

Conclusion

The synthesis of this compound from propylbenzene via free-radical chlorination with N-Chlorosuccinimide is a reliable and selective method. The success of the procedure hinges on a clear understanding of the free-radical mechanism, which dictates the regioselectivity for the benzylic position. Careful control of reaction conditions, a thorough work-up procedure, and purification by vacuum distillation are critical for obtaining a high yield of the pure product. The inherent hazards of the materials necessitate strict adherence to safety protocols to ensure a safe and successful experimental outcome.

References

- 1. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 2. Chlorination: Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C9H11Cl | CID 524241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzene, (1-chloropropyl) [webbook.nist.gov]

- 7. Propylbenzene | C9H12 | CID 7668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzene, (1-chloropropyl) [webbook.nist.gov]

- 9. Benzene, (1-chloropropyl) [webbook.nist.gov]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.com [fishersci.com]

- 12. lobachemie.com [lobachemie.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to (1-Chloropropyl)benzene: Synthesis, Reactivity, and Applications

Introduction

(1-Chloropropyl)benzene is a halogenated aromatic hydrocarbon that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring a reactive benzylic chloride, makes it a valuable building block for the introduction of the 1-phenylpropyl moiety into a variety of molecules. This guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, synthesis, key reactions, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Nomenclature and Chemical Identity

The nomenclature of this compound can be approached from several perspectives, with the IUPAC name providing the most systematic description.

-

IUPAC Name: 1-chloropropylbenzene[1]

-

Synonyms: Benzene, (1-chloropropyl)-; 1-Chloro-1-phenylpropane[1]

-

CAS Number: 934-11-2

-

Molecular Formula: C₉H₁₁Cl[1]

-

Molecular Weight: 154.64 g/mol [2]

It is crucial to distinguish this compound from its isomers, such as (2-chloropropyl)benzene and (3-chloropropyl)benzene, as their reactivity and synthetic utility differ significantly.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Appearance | Light yellow liquid | [3] |

| Boiling Point | 221 °C | [3] |

| Melting Point | -27 °C | [3] |

| Flash Point | 106 °C | [3] |

| LogP | 3.377 | [4] |

| Water Solubility | Insoluble | [3] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Friedel-Crafts alkylation of benzene with 1-chloropropane. However, this reaction is known to produce a mixture of products due to carbocation rearrangement. A more selective method involves the chlorination of 1-phenyl-1-propanol.

Synthesis via Friedel-Crafts Alkylation of Benzene

The direct alkylation of benzene with 1-chloropropane in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is a classical approach. The primary challenge with this method is the rearrangement of the primary propyl carbocation to the more stable secondary carbocation, leading to the formation of isopropylbenzene as a significant byproduct.[5][6]

Reaction Mechanism:

References

- 1. This compound | C9H11Cl | CID 524241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 934-11-2 [chemicalbook.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. Benzene, (1-chloropropyl) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. quora.com [quora.com]

- 6. Aromatic Reactivity [www2.chemistry.msu.edu]

Authored by: Dr. Gemini, Senior Application Scientist

An In-Depth Technical Guide to (1-Chloropropyl)benzene: Synthesis, Characterization, and Applications

Abstract

This compound, an organochlorine compound, serves as a pivotal intermediate in a multitude of synthetic organic chemistry applications. Its unique structural features—a reactive benzylic chloride and a modifiable aromatic ring—render it a versatile building block for the synthesis of more complex molecular architectures, particularly within the pharmaceutical and material science sectors. This technical guide provides an in-depth exploration of this compound, covering its fundamental molecular and physical properties, established synthetic methodologies, comprehensive spectroscopic characterization, chemical reactivity, and its utility in research and drug development. The content herein is curated for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven knowledge.

Core Molecular and Physical Properties

This compound, with the IUPAC name 1-chloropropylbenzene, is a colorless liquid characterized by a distinct aromatic odor[1]. It is classified as an alkyl halide and is a valuable precursor in various organic syntheses[1].

| Property | Value | Source |

| Molecular Formula | C₉H₁₁Cl | [1][2][3][4] |

| Molecular Weight | 154.64 g/mol | [1][2][3][5] |

| CAS Number | 934-11-2 | [1][3] |

| IUPAC Name | 1-chloropropylbenzene | [1][2] |

| Appearance | Colorless liquid | |

| XLogP3-AA | 3.2 | [4] |

| Rotatable Bond Count | 2 | [4] |

| Heavy Atom Count | 10 | [4] |

Synthesis of this compound: Methodologies and Mechanistic Considerations

The synthesis of this compound can be approached through several strategic pathways. The choice of method is often dictated by the availability of starting materials, desired purity, and scalability.

Direct Chlorination of Propylbenzene

The most common laboratory and industrial synthesis involves the direct free-radical chlorination of propylbenzene. This reaction is typically initiated by ultraviolet (UV) light or heat, promoting the homolytic cleavage of chlorine gas (Cl₂).

Caption: Free-radical chlorination of propylbenzene.

Causality of Experimental Choice: This method is favored for its directness. The benzylic position is preferentially halogenated due to the resonance stabilization of the resulting benzylic radical intermediate. However, this reaction can yield a mixture of products, including isomers chlorinated at other positions on the propyl chain and the aromatic ring, necessitating purification by fractional distillation[1].

Friedel-Crafts Alkylation and Subsequent Chlorination

An alternative route involves the Friedel-Crafts alkylation of benzene with a propyl halide (e.g., 1-chloropropane) in the presence of a Lewis acid catalyst like AlCl₃, followed by chlorination.

Protocol for Friedel-Crafts Alkylation:

-

To a cooled solution of anhydrous aluminum chloride in an excess of dry benzene, slowly add 1-chloropropane.

-

Maintain the reaction at a low temperature to control the reaction rate and minimize side products.

-

After the reaction is complete, quench the mixture by carefully pouring it over ice and hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and purify by distillation to obtain propylbenzene.

A Critical Note on Carbocation Rearrangement: A significant challenge in the Friedel-Crafts alkylation with 1-chloropropane is the propensity for the initially formed primary carbocation to rearrange via a hydride shift to the more stable secondary carbocation. This leads to the formation of isopropylbenzene (cumene) as the major product instead of n-propylbenzene[6]. To circumvent this, Friedel-Crafts acylation with propanoyl chloride followed by a Clemmensen or Wolff-Kishner reduction is often employed to reliably produce n-propylbenzene, which can then be chlorinated.

Caption: Carbocation rearrangement in Friedel-Crafts alkylation.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons (multiplet, ~7.2-7.4 ppm), the methine proton (-CHCl-) (triplet, ~4.8-5.0 ppm), the methylene protons (-CH₂-) (multiplet, ~2.0-2.2 ppm), and the methyl protons (-CH₃) (triplet, ~1.0-1.2 ppm). |

| ¹³C NMR | Aromatic carbons in the range of ~126-142 ppm, the methine carbon (-CHCl-) at ~65-70 ppm, the methylene carbon (-CH₂-) at ~30-35 ppm, and the methyl carbon (-CH₃) at ~11-14 ppm. |

| Mass Spec. | The electron ionization mass spectrum shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 154. An isotopic peak (M+2) at m/z 156 with approximately one-third the intensity of the M⁺ peak is characteristic of the presence of a single chlorine atom (³⁷Cl isotope). |

| IR Spectroscopy | Characteristic C-H stretching vibrations for the aromatic ring (~3030-3100 cm⁻¹) and the alkyl chain (~2850-2960 cm⁻¹). A C-Cl stretching band is expected in the region of 600-800 cm⁻¹. |

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the lability of the chlorine atom and the chemistry of the aromatic ring, making it a valuable synthetic intermediate[1].

Nucleophilic Substitution Reactions

The chlorine atom is a good leaving group and can be readily displaced by a wide range of nucleophiles. This allows for the introduction of various functional groups at the benzylic position.

Caption: General nucleophilic substitution pathway.

Examples of Nucleophilic Substitution:

-

Hydrolysis: Reaction with water or hydroxide yields 1-phenyl-1-propanol.

-

Cyanation: Reaction with sodium cyanide introduces a nitrile group, a precursor to carboxylic acids and amines.

-

Amination: Reaction with ammonia or amines leads to the formation of corresponding amines.

Role as an Alkylating Agent

This compound can act as an alkylating agent, introducing the 1-phenylpropyl group to other molecules, which is a common structural motif in medicinal chemistry.

Applications in Research and Drug Development

The synthetic versatility of this compound makes it a valuable building block in the synthesis of more complex molecules with potential biological activity.

-

Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various pharmaceutical compounds[1]. The 1-phenylpropyl scaffold is present in a range of therapeutic agents.

-

Agrochemicals: It is utilized in the production of certain agrochemicals[1].

-

Material Science: The combination of an aromatic ring and a reactive alkyl halide suggests potential applications in the development of novel polymers and liquid crystals[1].

Safety and Handling

As an organochlorine compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It may have potential toxicity and environmental impact, and therefore, proper disposal protocols must be followed. Always consult the Safety Data Sheet (SDS) before handling.

Conclusion

This compound is a fundamentally important chemical intermediate with well-defined properties and reactivity. A thorough understanding of its synthesis, particularly the nuances of controlling regioselectivity and preventing carbocation rearrangements, is crucial for its efficient utilization. Its ability to undergo a variety of chemical transformations ensures its continued relevance as a versatile building block in the design and synthesis of novel compounds for the pharmaceutical, agrochemical, and material science industries.

References

An In-depth Technical Guide to the Synthesis of (1-Chloropropyl)benzene via Grignard Reaction

Abstract

This technical guide provides a comprehensive overview of the synthesis of (1-Chloropropyl)benzene, a valuable intermediate in the pharmaceutical and chemical industries.[1] The document details a robust, two-step synthetic route commencing with the Grignard reaction between propylmagnesium halide and benzaldehyde to yield 1-phenyl-1-propanol, followed by chlorination using thionyl chloride. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and critical safety considerations. By explaining the causality behind experimental choices, this document aims to equip the reader with the necessary knowledge for the successful and safe execution of this synthesis.

Introduction: The Strategic Importance of this compound

This compound (C₉H₁₁Cl) is a key building block in organic synthesis, primarily utilized as an intermediate in the production of pharmaceuticals and agrochemicals.[1] Its utility stems from the reactive chlorine atom, which can be readily displaced by various nucleophiles, and the propylbenzene backbone, which can be further functionalized.[1] While several synthetic routes exist, including the direct chlorination of propylbenzene, the Grignard reaction pathway offers a high degree of control and predictability, making it a preferred method in many laboratory and industrial settings.[1]

This guide will focus on a two-step synthesis:

-

Step 1: Grignard Reaction: The formation of 1-phenyl-1-propanol through the reaction of a propyl Grignard reagent with benzaldehyde.

-

Step 2: Chlorination: The conversion of the resulting secondary alcohol to this compound using thionyl chloride.

This approach is advantageous as it allows for the precise construction of the desired carbon skeleton in the first step, followed by a reliable conversion of the hydroxyl group to a chlorine atom.

Mechanistic Underpinnings of the Synthesis

A thorough understanding of the reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting potential issues.

Step 1: The Grignard Reaction - Formation of 1-phenyl-1-propanol

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic chemistry.[2] It involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group.[2][3][4]

-

Formation of the Grignard Reagent: The synthesis begins with the preparation of the Grignard reagent, typically propylmagnesium bromide or chloride. This is achieved by reacting 1-bromopropane or 1-chloropropane with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[5] The ether solvent is crucial as it stabilizes the Grignard reagent through coordination.[5][6]

-

Nucleophilic Attack: The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom strongly nucleophilic.[2][4] This nucleophilic carbon attacks the electrophilic carbonyl carbon of benzaldehyde.[4][7] The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.[4][6]

-

Protonation (Workup): The reaction is quenched by the addition of a dilute aqueous acid, such as ammonium chloride or dilute hydrochloric acid.[8][9] This protonates the alkoxide intermediate to yield the final product of this step, 1-phenyl-1-propanol, a secondary alcohol.[6][8][9]

dot graph "Grignard_Reaction_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes PropylMgBr [label="Propylmagnesium Bromide\n(Grignard Reagent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Benzaldehyde [label="Benzaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Tetrahedral Alkoxide\nIntermediate", shape=ellipse, fillcolor="#FBBC05"]; AcidWorkup [label="Aqueous Acid\nWorkup (H₃O⁺)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product1 [label="1-Phenyl-1-propanol", shape= Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges PropylMgBr -> Intermediate [label="Nucleophilic Attack"]; Benzaldehyde -> Intermediate; Intermediate -> Product1 [label="Protonation"]; AcidWorkup -> Intermediate [style=dashed];

// Caption caption [label="Fig. 1: Grignard reaction pathway.", shape=plaintext, fontcolor="#5F6368"]; } Fig. 1: Grignard reaction pathway.

Step 2: Chlorination with Thionyl Chloride (SOCl₂)

The conversion of the secondary alcohol, 1-phenyl-1-propanol, to the target alkyl chloride is efficiently achieved using thionyl chloride. This reagent is preferred for its ability to produce gaseous byproducts (SO₂ and HCl), which simplifies purification.[10]

-

Formation of a Chlorosulfite Intermediate: The alcohol's oxygen atom acts as a nucleophile and attacks the sulfur atom of thionyl chloride, displacing a chloride ion. This forms a protonated chlorosulfite intermediate.

-

Deprotonation: A mild base, such as pyridine, or another molecule of the alcohol can deprotonate the intermediate to form an alkyl chlorosulfite.

-

Nucleophilic Substitution: The chloride ion then acts as a nucleophile, attacking the carbon bearing the chlorosulfite group. This can proceed via an Sₙ2 mechanism, leading to inversion of stereochemistry, or an Sₙi (internal nucleophilic substitution) mechanism, which results in retention of configuration.[11][12] For a secondary benzylic alcohol like 1-phenyl-1-propanol, the reaction conditions can influence the stereochemical outcome. The decomposition of the chlorosulfite ester releases sulfur dioxide and regenerates the chloride catalyst.

dot graph "Chlorination_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Alcohol [label="1-Phenyl-1-propanol", fillcolor="#34A853", fontcolor="#FFFFFF"]; SOCl2 [label="Thionyl Chloride\n(SOCl₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Alkyl Chlorosulfite\nIntermediate", shape=ellipse, fillcolor="#FBBC05"]; Product2 [label="this compound", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproducts [label="SO₂ + HCl (gaseous)", shape=note, fillcolor="#FFFFFF"];

// Edges Alcohol -> Intermediate [label="Nucleophilic Attack"]; SOCl2 -> Intermediate; Intermediate -> Product2 [label="SNi or SN2"]; Intermediate -> Byproducts [style=dashed];

// Caption caption [label="Fig. 2: Chlorination with Thionyl Chloride.", shape=plaintext, fontcolor="#5F6368"]; } Fig. 2: Chlorination with Thionyl Chloride.

Detailed Experimental Protocols

3.1. Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Hazards |

| Magnesium Turnings | Mg | 24.31 | 7439-95-4 | Flammable solid |

| 1-Bromopropane | C₃H₇Br | 123.00 | 106-94-5 | Flammable, irritant |

| Benzaldehyde | C₇H₆O | 106.12 | 100-52-7 | Harmful if swallowed |

| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | 60-29-7 | Highly flammable, peroxide former |

| Thionyl Chloride | SOCl₂ | 118.97 | 7719-09-7 | Corrosive, reacts violently with water |

| Pyridine (anhydrous) | C₅H₅N | 79.10 | 110-86-1 | Flammable, toxic |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | Corrosive |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Irritant |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Hygroscopic |

3.2. Step-by-Step Synthesis

Synthesis of 1-phenyl-1-propanol

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be scrupulously dry to prevent quenching of the Grignard reagent.[13]

-

Grignard Reagent Formation: Place magnesium turnings (1.1 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface.[13] Add a small portion of anhydrous diethyl ether. In the dropping funnel, place a solution of 1-bromopropane (1.0 equivalent) in anhydrous diethyl ether.

-

Initiation and Reaction: Add a small amount of the 1-bromopropane solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be necessary.[13] Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a steady reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[14]

-

Addition of Benzaldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. Control the addition rate to maintain a gentle reaction.

-

Workup: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Slowly and carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride. This will quench the reaction and dissolve the magnesium salts.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-phenyl-1-propanol.

Synthesis of this compound

-

Apparatus Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

-

Reaction: Dissolve the crude 1-phenyl-1-propanol in a suitable solvent such as anhydrous dichloromethane or toluene. Add a catalytic amount of anhydrous pyridine.[15] Cool the solution in an ice bath. Add thionyl chloride (1.1 to 1.5 equivalents) dropwise from the dropping funnel.[16]

-

Reaction Completion and Workup: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases.[15][16]

-

Purification: Carefully quench the reaction by slowly adding it to ice-water. Separate the organic layer and wash it with saturated sodium bicarbonate solution until the aqueous layer is basic. Then wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.[17]

Potential Side Reactions and Troubleshooting

4.1. Grignard Reaction

-

Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with unreacted alkyl halide to form hexane. This can be minimized by slow addition of the alkyl halide and maintaining a dilute concentration.[18]

-

Benzene Formation: If any moisture is present, the Grignard reagent will be protonated to form propane.[13][19]

-

Enolization and Reduction: With sterically hindered ketones, the Grignard reagent can act as a base, leading to enolization, or as a reducing agent, yielding the corresponding alcohol.[20] While less common with aldehydes, these pathways should be considered.

4.2. Chlorination

-

Elimination: The acidic conditions generated during the reaction can promote the elimination of water from the starting alcohol to form 1-phenylpropene. The use of pyridine helps to neutralize the generated HCl and minimize this side reaction.[15]

-

Rearrangement: Carbocation intermediates, especially with secondary benzylic alcohols, can be prone to rearrangement. Careful temperature control is essential.

Safety Considerations

-

Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents.[5][13] All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents.

-

Thionyl Chloride: Thionyl chloride is a corrosive and lachrymatory substance that reacts violently with water, releasing toxic gases (HCl and SO₂).[21][22][23][24] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[21][22][24]

-

Ethers: Diethyl ether and THF are highly flammable and can form explosive peroxides upon standing.[13] Use fresh, anhydrous solvents and never distill to dryness.

Characterization of this compound

The identity and purity of the final product can be confirmed using standard analytical techniques.

| Property | Value |

| Molecular Formula | C₉H₁₁Cl[25][26][27][28] |

| Molar Mass | 154.63 g/mol [25][26][28] |

| Appearance | Colorless liquid |

| Boiling Point | ~198-200 °C (at atmospheric pressure) |

| ¹H NMR | Signals corresponding to the aromatic protons, the methine proton adjacent to the chlorine, the methylene protons, and the terminal methyl protons. |

| ¹³C NMR | Distinct signals for the aromatic carbons and the three aliphatic carbons.[25] |

| IR Spectroscopy | Characteristic peaks for C-H (aromatic and aliphatic), C=C (aromatic), and C-Cl stretching. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 154 and an isotope peak (M+2) at m/z 156, characteristic of a monochlorinated compound.[1] |

Conclusion

The synthesis of this compound via a Grignard reaction followed by chlorination with thionyl chloride is a reliable and versatile method. A thorough understanding of the underlying mechanisms, meticulous attention to experimental detail, and strict adherence to safety protocols are essential for a successful outcome. This guide provides the necessary framework for researchers and professionals to confidently execute this synthesis and adapt it for their specific applications.

References

- 1. Buy this compound | 934-11-2 [smolecule.com]

- 2. Grignard reaction - Wikipedia [en.wikipedia.org]

- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 5. n-Propylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 6. leah4sci.com [leah4sci.com]

- 7. youtube.com [youtube.com]

- 8. homework.study.com [homework.study.com]

- 9. brainly.com [brainly.com]

- 10. what happens when (a) Thionyl chloride acts upon 1 propanol. (b) Ethanol .. [askfilo.com]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. quora.com [quora.com]

- 14. prepchem.com [prepchem.com]

- 15. reddit.com [reddit.com]

- 16. US20080228016A1 - Method for Chlorinating Alcohols - Google Patents [patents.google.com]

- 17. benchchem.com [benchchem.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. quora.com [quora.com]

- 20. Grignard Reaction [organic-chemistry.org]

- 21. lobachemie.com [lobachemie.com]

- 22. actylislab.com [actylislab.com]

- 23. carlroth.com:443 [carlroth.com:443]

- 24. fishersci.com [fishersci.com]

- 25. This compound | C9H11Cl | CID 524241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. Benzene, (1-chloropropyl) [webbook.nist.gov]

- 27. PubChemLite - this compound (C9H11Cl) [pubchemlite.lcsb.uni.lu]

- 28. Benzene, (1-chloropropyl) [webbook.nist.gov]

An In-depth Technical Guide to (1-Chloropropyl)benzene: From Historical Discovery to Modern Synthetic Applications

This guide provides a comprehensive technical overview of (1-Chloropropyl)benzene, a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its historical context, synthesis methodologies with an emphasis on the rationale behind experimental choices, and its significant role as a building block in the creation of valuable pharmaceutical compounds.

Unveiling this compound: A Historical Perspective

The story of this compound is intrinsically linked to the advent of one of the most powerful tools in organic chemistry: the Friedel-Crafts reaction. While a specific individual is not credited with the "discovery" of this compound, its synthesis is a direct application of the principles established by Charles Friedel and James Crafts in 1877. Their pioneering work on the alkylation and acylation of aromatic rings using a Lewis acid catalyst, such as aluminum chloride, laid the groundwork for the creation of a vast array of substituted benzene derivatives, including the propylbenzenes.

The initial challenge in synthesizing n-propylbenzene, a precursor to this compound, via Friedel-Crafts alkylation of benzene with 1-chloropropane, is the propensity for carbocation rearrangement. The primary carbocation initially formed has a tendency to undergo a hydride shift to form a more stable secondary carbocation, leading to the formation of isopropylbenzene as the major product. This inherent mechanistic hurdle necessitated the development of alternative synthetic strategies to achieve the desired linear propyl substituent. The most effective of these is the Friedel-Crafts acylation followed by reduction, a two-step process that circumvents the rearrangement issue and allows for the specific synthesis of the n-propylbenzene skeleton, which can then be selectively chlorinated.

The Synthetic Pathway: A Self-Validating Protocol

The synthesis of this compound is most reliably achieved through a two-stage process: Friedel-Crafts acylation of benzene with propanoyl chloride to form propiophenone, followed by reduction of the ketone to the corresponding alkyl chain, and subsequent chlorination. This methodical approach ensures the formation of the desired n-propyl isomer and provides a high degree of control over the final product.

Stage 1: Friedel-Crafts Acylation of Benzene

This initial step introduces the three-carbon chain to the benzene ring as a ketone, which is a meta-directing group. This is a crucial consideration for any subsequent electrophilic aromatic substitution reactions.

Experimental Protocol: Synthesis of Propiophenone

-

Reaction Setup: To a stirred solution of anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane at 0°C under an inert atmosphere (e.g., nitrogen or argon), add benzene (8.5 equivalents) dropwise.

-

Acylation: Slowly add propanoyl chloride (1.0 equivalent) to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by pouring it over crushed ice.

-

Work-up: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude propiophenone can be purified by vacuum distillation.

Causality of Experimental Choices:

-

Anhydrous Conditions: Aluminum chloride is highly hygroscopic and reacts violently with water. Maintaining anhydrous conditions is critical to prevent the deactivation of the catalyst and ensure the reaction proceeds efficiently.

-

Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

-

Excess Benzene: Using a large excess of benzene serves as both the reactant and the solvent, driving the reaction towards the formation of the mono-acylated product and minimizing di-acylation.

-

Controlled Temperature: The initial cooling to 0°C controls the exothermic nature of the reaction. Allowing it to proceed at room temperature provides sufficient energy for the reaction to go to completion without promoting unwanted side reactions.

Stage 2: Reduction of the Ketone

The carbonyl group of propiophenone is then reduced to a methylene group to yield n-propylbenzene. Two classical and effective methods for this transformation are the Wolff-Kishner and Clemmensen reductions.[1][2]

Experimental Protocol: Wolff-Kishner Reduction of Propiophenone

-

Hydrazone Formation: To a solution of propiophenone (1.0 equivalent) in a high-boiling solvent such as diethylene glycol, add hydrazine hydrate (4.0 equivalents).

-

Reduction: Add potassium hydroxide (2.0 equivalents) and heat the mixture to 120°C for 2 hours, then increase the temperature to 160°C for 4 hours to distill off water and excess hydrazine.

-

Work-up: Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., ether or dichloromethane).

-

Purification: Wash the organic layer with dilute hydrochloric acid and then with water. Dry the organic layer and remove the solvent to yield n-propylbenzene, which can be further purified by distillation.

Causality of Experimental Choices:

-

High-Boiling Solvent: The Wolff-Kishner reaction requires high temperatures to drive the decomposition of the hydrazone intermediate. Diethylene glycol is an ideal solvent due to its high boiling point and ability to dissolve the reactants.

-

Strong Base: Potassium hydroxide is a strong base that facilitates the deprotonation steps in the reaction mechanism, leading to the formation of the carbanion intermediate.

Stage 3: Benzylic Chlorination of n-Propylbenzene

The final step is the selective chlorination at the benzylic position of n-propylbenzene. This is a free-radical halogenation reaction, typically initiated by UV light or a radical initiator.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and a UV lamp, place n-propylbenzene.

-

Chlorination: While irradiating with UV light, bubble chlorine gas through the n-propylbenzene at a controlled rate. The reaction is exothermic, and the temperature should be monitored.

-

Monitoring: The reaction progress can be followed by gas chromatography (GC) to determine the ratio of starting material to the desired product and dichlorinated byproducts.

-

Work-up: Once the desired conversion is achieved, stop the chlorine flow and UV irradiation. Purge the reaction mixture with an inert gas to remove any dissolved chlorine and HCl.

-

Purification: The resulting mixture is then purified by fractional distillation under reduced pressure to isolate this compound.

Causality of Experimental Choices:

-

UV Initiation: UV light provides the energy to initiate the homolytic cleavage of the chlorine molecule, generating chlorine radicals which are necessary to start the free-radical chain reaction.

-

Controlled Chlorination: Careful control of the amount of chlorine added and the reaction time is crucial to maximize the yield of the mono-chlorinated product and minimize the formation of di- and tri-chlorinated byproducts.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is provided in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₉H₁₁Cl |

| Molecular Weight | 154.64 g/mol |

| CAS Number | 934-11-2 |

| Appearance | Colorless liquid |

| Boiling Point | 195-196 °C |

| Density | 1.02 g/cm³ |

| ¹H NMR (CDCl₃, δ) | 7.35-7.20 (m, 5H, Ar-H), 4.85 (t, 1H, -CHCl-), 2.10-1.90 (m, 2H, -CH₂-), 1.00 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, δ) | 141.5, 128.6, 128.0, 126.5, 65.0, 35.5, 12.0 |

Significance in Drug Development: A Key Building Block

This compound and its derivatives are valuable intermediates in the synthesis of a variety of pharmaceutical compounds. The presence of a reactive chlorine atom at the benzylic position allows for facile nucleophilic substitution, enabling the introduction of diverse functional groups and the construction of complex molecular architectures.

Case Study: Synthesis of a Trazodone Intermediate

A prominent example of the synthetic utility of a chloropropylbenzene derivative is in the synthesis of the antidepressant drug Trazodone. A key intermediate in the synthesis of Trazodone is 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine . This intermediate is formed by the reaction of 1-(3-chlorophenyl)piperazine with 1-bromo-3-chloropropane. While not directly using this compound, the synthesis of this crucial building block highlights the importance of the chloropropyl moiety in pharmaceutical synthesis.

The synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine is typically achieved as follows:

Experimental Protocol: Synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine

-

Reaction Setup: A solution of 1-(3-chlorophenyl)piperazine hydrochloride (1.0 equivalent) and 1-bromo-3-chloropropane (1.0 equivalent) is prepared in a mixture of water and acetone.

-

Alkylation: The mixture is cooled to 0-10°C, and a 50% sodium hydroxide solution is added dropwise.

-

Reaction Progression: The reaction is stirred at room temperature for several hours.

-

Work-up: The organic phase is separated, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by crystallization of its hydrochloride salt.

Synthesis of a key Trazodone intermediate.

The (3-chloropropyl) group in this intermediate serves as a reactive handle for the subsequent coupling with another molecular fragment to complete the synthesis of the Trazodone molecule. This example underscores the strategic importance of chloropropyl-containing building blocks in the efficient construction of complex drug molecules.

Conclusion

This compound, a product of the well-established principles of Friedel-Crafts chemistry, stands as a testament to the power of fundamental organic reactions in enabling modern chemical synthesis. Its preparation, while requiring a multi-step approach to ensure isomeric purity, is a robust and reliable process. The true significance of this compound lies in its utility as a versatile intermediate, particularly in the pharmaceutical industry. The ability to readily functionalize the chloropropyl chain opens up a myriad of synthetic possibilities, allowing for the construction of complex and biologically active molecules. As the demand for novel therapeutics continues to grow, the importance of such fundamental building blocks in the drug discovery and development pipeline remains paramount.

References

An In-Depth Technical Guide to the Fundamental Chemical Reactions of (1-Chloropropyl)benzene

Abstract

(1-Chloropropyl)benzene (C₉H₁₁Cl) is a halogenated aromatic hydrocarbon that serves as a versatile intermediate in synthetic organic chemistry.[1] Its reactivity is primarily dictated by the interplay between the phenyl ring and the secondary alkyl chloride functionality. The benzylic position of the chlorine atom significantly influences the reaction pathways, making it susceptible to a range of transformations. This guide provides a comprehensive exploration of the core chemical reactions of this compound, including nucleophilic substitution, elimination, and the formation and reaction of its corresponding organometallic reagents. The mechanistic underpinnings, causality behind experimental choices, and detailed, field-proven protocols are presented to equip researchers, scientists, and drug development professionals with a practical and theoretical framework for utilizing this valuable synthetic building block.

Introduction and Structural Significance

This compound is characterized by a propyl chain attached to a benzene ring, with a chlorine atom at the benzylic position (C1). This structural arrangement is key to its reactivity. The proximity of the phenyl group allows for the stabilization of carbocationic or radical intermediates at the benzylic carbon through resonance, a factor that profoundly affects the mechanisms of its substitution and elimination reactions. As a secondary halide, it exists at the crossroads of SN1/E1 and SN2/E2 pathways, making the choice of reagents and reaction conditions a critical determinant of the synthetic outcome.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectroscopic properties is a prerequisite for its use in any experimental setting. The data presented below serves as a baseline for characterization and quality control.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁Cl | [2] |

| Molecular Weight | 154.64 g/mol | [2] |

| CAS Number | 934-11-2 | [1] |

| IUPAC Name | 1-chloro-1-phenylpropane | [2] |

| Boiling Point | 469.0 K (195.85 °C) (Joback Calculated) | |

| Density | ~1.03 g/cm³ (Predicted) |

Table 2: Key Spectroscopic Data for this compound

| Spectroscopy | Observed Signals and Interpretation | Source(s) |

| ¹H NMR | Multiplet at ~7.20-7.39 ppm (5H, Aromatic protons); Signals corresponding to the propyl chain protons. | [1] |

| ¹³C NMR | Aromatic signals in the 126-142 ppm region; Signals for the three distinct propyl carbons. | [1] |

| Infrared (IR) | Aromatic C-H stretching (3100-3000 cm⁻¹); Aliphatic C-H stretching (3000-2850 cm⁻¹). | [1] |

| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z 154; Isotope peak (M+2) at m/z 156, confirming one chlorine atom. | [1] |

Synthesis of this compound

The most direct and common method for synthesizing this compound is through the free-radical halogenation of propylbenzene. This method leverages the enhanced reactivity of the benzylic position.

Synthesis via Chlorination of Propylbenzene

This reaction proceeds via a free-radical chain mechanism where the benzylic C-H bond is preferentially cleaved due to the formation of a resonance-stabilized benzylic radical.

Experimental Protocol: Free-Radical Chlorination of Propylbenzene

-

Setup: In a fume hood, equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a gas inlet tube connected to a chlorine source. Protect the reaction from moisture using drying tubes.

-

Reagents: Charge the flask with propylbenzene (1.0 eq).

-

Initiation: Initiate the reaction by either heating the mixture to reflux or irradiating with a UV lamp.

-

Chlorination: Slowly bubble chlorine gas (Cl₂) through the solution. The reaction is exothermic and should be monitored. The progress can be tracked by GC analysis.

-

Workup: Once the desired conversion is achieved, stop the chlorine flow and cool the reaction mixture. Wash the mixture with a 10% sodium bicarbonate solution to neutralize any HCl, followed by a water wash.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product, a mixture of chlorinated species, is then purified by fractional distillation to isolate this compound.[1]

Core Reactivity I: Nucleophilic Substitution Reactions

As a secondary benzylic halide, this compound can undergo nucleophilic substitution via both SN1 and SN2 mechanisms. The operative pathway is highly dependent on the nucleophile, solvent, and temperature.[3] The ability of the phenyl group to stabilize a carbocation favors the SN1 pathway, while the secondary nature of the carbon allows for backside attack in an SN2 reaction.

Caption: Competing reaction pathways for this compound.

The Sₙ2 Pathway: Reaction with Strong Nucleophiles

With strong, unhindered nucleophiles in polar aprotic solvents, the SN2 mechanism is favored.[3] This pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the starting material is chiral. A prime example is the reaction with sodium cyanide to form the corresponding nitrile.

Caption: The SN2 mechanism for the reaction with cyanide.

Experimental Protocol: Synthesis of 2-Phenylbutanenitrile (SN2)

Causality: This protocol uses potassium cyanide, a strong nucleophile, in an ethanolic solution. Heating under reflux provides the necessary activation energy. The choice of ethanol as a solvent can lead to some elimination as a side reaction; a polar aprotic solvent like DMSO could be used to minimize this.[4]

-

Setup: In a fume hood, assemble a reflux apparatus with a round-bottom flask, condenser, and heating mantle.

-

Reagents: To the flask, add a solution of potassium cyanide (1.2 eq) in ethanol. Add this compound (1.0 eq).

-

Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction's progress via TLC, observing the disappearance of the starting material.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with diethyl ether (3x).

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent in vacuo. The crude nitrile can be purified by vacuum distillation.[4]

The Sₙ1 Pathway: Solvolysis Reactions